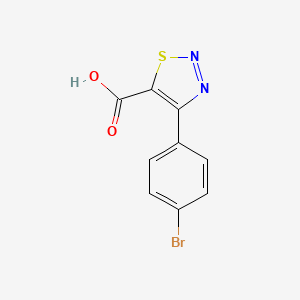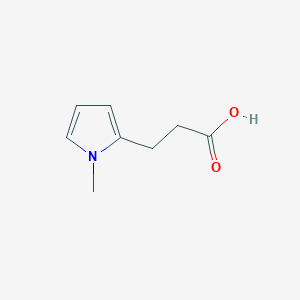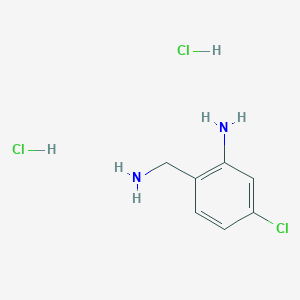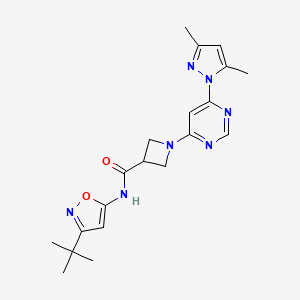
4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenylacetic acid is an organic compound and a derivative of phenylacetic acid containing a bromine atom in the para position . It’s a white solid with a honey-like odor .
Synthesis Analysis
4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide .Molecular Structure Analysis
The molecular formula of 4-Bromophenylacetic acid is C8H7BrO2 . The molecular weight is 215.04 g/mol .Chemical Reactions Analysis
4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin .Physical And Chemical Properties Analysis
4-Bromophenylacetic acid is a white solid with a melting point of 118 °C . It’s slightly soluble in water .Aplicaciones Científicas De Investigación
1. Molecular Cocrystals and Hydrogen Bonding
The interaction of derivatives of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid with various carboxylic acids leads to the formation of molecular cocrystals. These cocrystals exhibit intricate hydrogen bonding motifs, contributing to their structural stability. The formation of heterodimers through cyclic hydrogen-bonding motifs and the planarity of these dimers are notable features. The study of such interactions provides valuable insights into the design of molecular structures with desired properties (Smith & Lynch, 2013).
2. Synthesis and Biological Activity of Thiadiazole Derivatives
This compound and its derivatives have been utilized in synthesizing various heterocyclic compounds. These compounds, particularly thiadiazole-containing triazolothiadiazoles, have been explored for their biological activities, including fungicidal properties. The synthesis involves combining bioactive substructures, resulting in potential lead compounds for agrochemicals. The crystalline structures and interactions, such as hydrogen bonds and weak intermolecular interactions, contribute to the biological activity of these compounds (Fan et al., 2010).
3. Anticancer Properties of Thiadiazole Derivatives
The synthesis of triazolothiadiazole derivatives from this compound and related compounds has led to the discovery of potential anticancer agents. The compounds were synthesized and screened for their anticancer properties, revealing that some derivatives exhibit significant activity against cancer cells. This highlights the potential of thiadiazole derivatives in the development of new anticancer drugs (Bhat et al., 2004).
4. Exploration of Antimicrobial Activities
Derivatives of this compound have been synthesized and tested for their antimicrobial properties. The compounds demonstrate promising antimicrobial activities, indicating their potential in combating various bacterial and fungal strains. The structural characteristics, such as the presence of a thiadiazole moiety, play a crucial role in determining their effectiveness against different microorganisms (Güzeldemirci & Küçükbasmacı, 2010).
5. Applications in Material Science
Compounds derived from this compound have been investigated for their liquid crystalline behaviors. The presence of a 1,3,4-thiadiazole ring and variations in the length of alkoxy chains influence the phase and properties of liquid crystals. These findings are crucial for developing new materials with specific thermal and optical properties (Jaffer et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing a thiadiazole nucleus, have been reported to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects . Therefore, it is plausible that 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid may interact with a range of biological targets.
Mode of Action
Compounds with a similar thiadiazole nucleus have been suggested to block the biosynthesis of certain bacterial lipids and/or exert their effects through additional mechanisms .
Biochemical Pathways
Compounds with a similar thiadiazole nucleus have been reported to interact with a wide range of biochemical pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Compounds with a similar thiadiazole nucleus have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
For instance, the reaction of similar compounds can be catalyzed by ethers, leading to the development of new borane reagents .
Safety and Hazards
Direcciones Futuras
Research into the synthesis and properties of bromophenyl compounds continues to be an active area of study. For example, novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety are being synthesized and studied for their potential as antimicrobial and antiproliferative agents .
Propiedades
IUPAC Name |
4-(4-bromophenyl)thiadiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2S/c10-6-3-1-5(2-4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNJSVBCNVGNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Pyrazolo[1,5-a]pyridin-3-yl(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone](/img/structure/B2609574.png)

![ethyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609578.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2609580.png)
![2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2609582.png)
![1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2609583.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[4-(dimethylamino)phenyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2609588.png)


![tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate](/img/structure/B2609593.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2609594.png)

